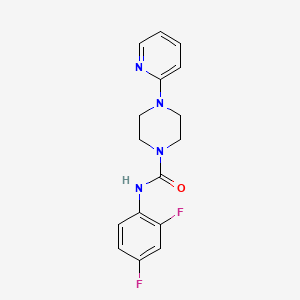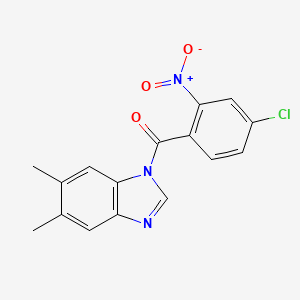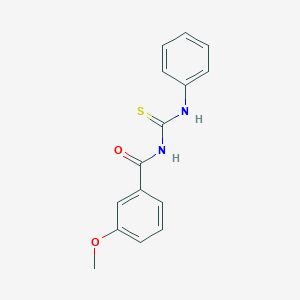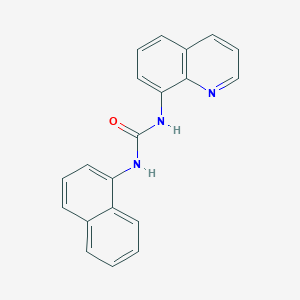
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution reaction of cyanuric chloride with 3-methoxyphenol, followed by the introduction of amine groups. The reaction conditions often include:
-
Step 1: Nucleophilic Substitution
Reagents: Cyanuric chloride, 3-methoxyphenol
Solvent: Acetone or tetrahydrofuran (THF)
Temperature: 0-5°C
Catalyst: Base such as sodium hydroxide or potassium carbonate
-
Step 2: Amination
Reagents: Ammonia or primary amines
Solvent: Water or ethanol
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenolic group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-(3-hydroxyphenoxy)-1,3,5-triazine-2,4-diamine.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of N-substituted triazine derivatives.
科学的研究の応用
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The methoxyphenoxy group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-(4-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- 6-(2-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- 6-(3-ethoxyphenoxy)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is unique due to the position of the methoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-16-6-3-2-4-7(5-6)17-10-14-8(11)13-9(12)15-10/h2-5H,1H3,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJKHXRBUTSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5831723.png)

![2-[(2,6-dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B5831736.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
